N-(2-phenylethyl)-4-nitrophthalimide
Description
Properties
Molecular Formula |
C16H12N2O4 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
5-nitro-2-(2-phenylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O4/c19-15-13-7-6-12(18(21)22)10-14(13)16(20)17(15)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
InChI Key |
XDVUFCJLGXGIJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of N-(2-phenylethyl)-4-nitrophthalimide with four analogs:
*Estimated values based on structural analogs.
Key Observations:
- Substituent Effects : The nitro group (strong electron-withdrawing) at the 4-position contrasts with the chloro group in 3-chloro-N-phenyl-phthalimide (moderate electron-withdrawing). This difference may influence reactivity in nucleophilic substitution or polymerization reactions .
- Core Structure : Naphthalimide derivatives (e.g., from ) exhibit extended π-conjugation, enabling applications in fluorescence and sensing, unlike benzene-core phthalimides .
Reactivity and Functionalization
- This compound : The nitro group facilitates electrophilic aromatic substitution or reduction to amines, while the 2-phenylethyl side chain may sterically hinder reactions at the imide nitrogen.
- 4-Nitrophthalimide : Lacking bulky N-substituents, it is more reactive in nucleophilic displacement reactions, often serving as a precursor for dyes or pharmaceutical intermediates .
- 3-Chloro-N-phenyl-phthalimide : The chloro substituent enables Suzuki coupling or hydrolysis to generate carboxylic acids, critical for polyimide synthesis .
Preparation Methods
Method 1: Nitration of N-(2-Phenylethyl)phthalimide
This two-step approach involves synthesizing N-(2-phenylethyl)phthalimide followed by nitration.
Step 1: Synthesis of N-(2-Phenylethyl)phthalimide
Reagents : Phthalic anhydride, 2-phenylethylamine, acetic acid.
Procedure :
-
Combine phthalic anhydride (1 mol) and 2-phenylethylamine (1 mol) in glacial acetic acid.
-
Reflux at 120°C for 4–6 hours.
-
Cool, precipitate in ice water, and filter.
Step 2: Nitration to N-(2-Phenylethyl)-4-nitrophthalimide
Reagents : N-(2-Phenylethyl)phthalimide, fuming HNO₃ (98%), H₂SO₄ (95%).
Procedure :
-
Dissolve N-(2-phenylethyl)phthalimide (1 mol) in H₂SO₄ (20 mL) at 0°C.
-
Slowly add a pre-cooled HNO₃:H₂SO₄ (1:1.4 v/v) mixture.
-
Stir at 10–15°C for 3–4 hours.
-
Quench in ice water, filter, and recrystallize from ethanol.
Key Data :
Mechanistic Insight :
The electron-withdrawing imide group directs nitration to the 4-position via electrophilic aromatic substitution. Mixed acid ensures protonation of the phthalimide ring, enhancing nitro group regioselectivity.
Method 2: Condensation of 4-Nitrophthalic Anhydride with 2-Phenylethylamine
This one-pot method avoids nitration post-functionalization.
Reagents : 4-Nitrophthalic anhydride, 2-phenylethylamine, toluene.
Procedure :
-
Suspend 4-nitrophthalic anhydride (1 mol) in toluene.
-
Add 2-phenylethylamine (1.2 mol) dropwise under N₂.
-
Reflux at 110°C for 6 hours.
Key Data :
Advantages :
Comparative Analysis of Methods
Critical Observations :
-
Method 1 is preferred for large-scale synthesis due to higher yields and established protocols.
-
Method 2 is advantageous when 4-nitrophthalic anhydride is readily available, avoiding hazardous nitration.
Experimental Optimization and Troubleshooting
Solvent Selection
Temperature Control
Purification Techniques
-
Recrystallization : Ethanol or methanol yields high-purity crystals.
-
Column Chromatography : Silica gel (petroleum ether/ethyl acetate, 10:1) resolves nitro isomers.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 2.4 Hz, 1H, Ar-H), 8.30 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.80 (d, J = 8.8 Hz, 1H, Ar-H), 3.85 (t, J = 7.2 Hz, 2H, NCH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂Ph), 7.25–7.35 (m, 5H, Ph).
-
IR (KBr) : 1715 cm⁻¹ (C=O imide), 1530 cm⁻¹ (NO₂ asymmetric), 1350 cm⁻¹ (NO₂ symmetric).
Industrial Applications and Scalability
Q & A
Q. In cases of conflicting solubility data reported for this compound, what experimental protocols can validate and reconcile these discrepancies?
- Methodological Answer : Reproduce solubility measurements in standardized conditions (e.g., 273.15–323.15 K, 0.1 MPa). Use HPLC for quantification and fit data to the modified Apelblat equation to model temperature dependence. Purity assessment (via melting point or NMR) is critical to exclude impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
